molecular formula C7H5NO5 B1288826 4-Hydroxy-2-nitrobenzoic acid CAS No. 74230-08-3

4-Hydroxy-2-nitrobenzoic acid

Cat. No.: B1288826
CAS No.: 74230-08-3
M. Wt: 183.12 g/mol
InChI Key: FNDZIIJCKXGZJA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5 It is a derivative of benzoic acid, featuring both a hydroxyl group and a nitro group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the metabolism of aromatic compounds. It is metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase enzyme, which concurrently releases chloride and nitrite ions . This transformation indicates that this compound interacts with mono-oxygenase enzymes, facilitating the breakdown of aromatic compounds. The interactions between this compound and these enzymes are crucial for understanding its role in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the nitro group in this compound can lead to oxidative stress within cells, impacting cellular signaling and gene expression . Additionally, the hydroxyl group may participate in hydrogen bonding, further influencing cellular interactions and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and proteins, altering their activity. The nitro group in this compound can act as an electron-withdrawing group, affecting the electron density of the benzene ring and influencing its reactivity . This property can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Furthermore, changes in gene expression may occur due to the compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may degrade, leading to the formation of byproducts that could have different biochemical effects . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged oxidative stress and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. The compound is metabolized by mono-oxygenase enzymes, leading to the formation of 2,4-dihydroxybenzoic acid and the release of chloride and nitrite ions . This metabolic pathway highlights the role of this compound in the detoxification and breakdown of aromatic substances, contributing to the overall metabolic flux and regulation of metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate the movement of the compound across cellular membranes, influencing its localization and accumulation . The distribution of this compound within different cellular compartments can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of the hydroxyl and nitro groups can influence the compound’s affinity for certain cellular structures, affecting its localization and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Another method involves the oxidation of 4-hydroxy-2-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media to convert the methyl group to a carboxyl group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Esterification: The carboxyl group can react with alcohols in the presence of acid catalysts to form esters.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products Formed

    Reduction: 4-Amino-2-hydroxybenzoic acid.

    Esterification: Methyl 4-hydroxy-2-nitrobenzoate, ethyl 4-hydroxy-2-nitrobenzoate.

    Substitution: Halogenated derivatives such as 4-chloro-2-hydroxybenzoic acid.

Scientific Research Applications

4-Hydroxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

4-Hydroxy-2-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:

    2-Hydroxy-4-nitrobenzoic acid: Similar structure but with different positions of the hydroxyl and nitro groups, leading to distinct chemical and biological properties.

    3-Hydroxy-4-nitrobenzoic acid: Another isomer with unique reactivity and applications.

    4-Hydroxy-3-nitrobenzoic acid:

Properties

IUPAC Name

4-hydroxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDZIIJCKXGZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617715
Record name 4-Hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74230-08-3
Record name 4-Hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-amino-2-nitrobenzoic acid (9.895 g, 54.326 mmol) in water (17 ml) was added concentrated H2SO4 (12 ml). The resulting homogenous solution was cooled in an ice bath and additional water (10 ml) added to aid stirring. Crushed ice (50 ml) was added followed by the drop-wise addition of NaNO2 (4.124 g, 59.759 mmol) in water (9 ml). The temperature was kept below 5° C. during the addition and then stirred for 1.25 h at 0° C. The reaction mixture was quenched by adding urea (6 g), stirred for 10 minutes at 0° C., filtered and the filtrate added drop-wise into a boiling solution of concentrated H2SO4 (39 ml) and water (27 ml). After the addition, the entire mixture was refluxed for 3 hours then cooled. The reaction mixture was extracted with ethyl acetate (6×50 ml) and the combined organics washed with brine, filtered and concentrated to a small volume which was then purified by flash chromatography on silica. The first column was eluted with ethyl acetate and 20% MeOH/EtOAc. The second column was eluted with 10% MeOH/CHCl3 and the third column was eluted with 60% EtOAc/Hexane. The purification process gave 4-hydroxy-2-nitrobenzoic acid (5.331 g, 29.112 mmol, 54%) as an orange solid, dec. 232-236° C. 1H NMR (DMSO-d6) δ 7.05 (dd, 1H), 7.15 (s, 1H), 7.78 (d, 1H) 11.10 (s, 1H), 13.38 (s, 1H); mass spectrum [ES(−)], m/z 182 (M−H)−.
Quantity
9.895 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.124 g
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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